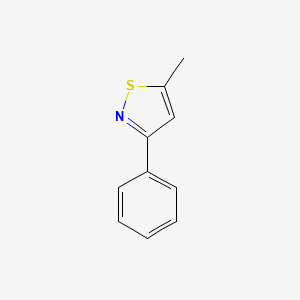
5-Methyl-3-phenylisothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-3-phenyl-1,2-thiazole is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-1,2-thiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the condensation of α-haloketones with thioamides under basic conditions. For instance, 5-methyl-3-phenyl-1,2-thiazole can be synthesized by reacting 2-bromoacetophenone with thiourea in the presence of a base such as sodium ethoxide .
Industrial Production Methods
In industrial settings, the production of 5-methyl-3-phenyl-1,2-thiazole may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 5-Methyl-3-phenylisothiazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Elektrophile und nukleophile Substitutionsreaktionen können am aromatischen Ring oder am Isothiazolring auftreten.
Gängige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators.
Reduktion: Natriumborhydrid in einem alkoholischen Lösungsmittel.
Substitution: Halogenierung mit Brom oder Chlor unter sauren Bedingungen.
Hauptprodukte:
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Bildung der entsprechenden Amine oder Alkohole.
Substitution: Bildung von halogenierten Derivaten
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-phenylisothiazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterozyklischer Verbindungen verwendet.
Biologie: Untersucht wegen seiner potenziellen antimikrobiellen und antifungalen Eigenschaften.
Medizin: Als potenzieller Leitstoff für die Entwicklung neuer Medikamente gegen verschiedene Krankheiten untersucht.
Industrie: Wird in der Produktion von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Methyl-3-phenylisothiazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, indem sie eine kovalente Bindung mit dem aktiven Zentrum eingeht, wodurch der Zugang des Substrats blockiert wird. Die beteiligten Wege können die Hemmung des mikrobiellen Wachstums oder die Modulation von Signalwegen in Zellen umfassen .
Ähnliche Verbindungen:
3-Methyl-5-phenylisoxazol: Ähnliche Struktur, jedoch mit einem Sauerstoffatom anstelle von Schwefel.
5-Methyl-3-phenylisoxazol: Ähnliche Struktur, jedoch mit einem Sauerstoffatom anstelle von Schwefel.
Thiazol: Eine einfachere Struktur mit nur Schwefel und Stickstoff im Ring.
Einzigartigkeit: 5-Methyl-3-phen
Wirkmechanismus
The mechanism of action of 5-methyl-3-phenyl-1,2-thiazole involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity . Additionally, the compound can inhibit enzymes and receptors, modulating biochemical pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: The parent compound of the thiazole family, known for its aromaticity and reactivity.
2-aminothiazole: A thiazole derivative with significant antimicrobial activity.
4-methylthiazole: Another thiazole derivative with applications in flavor and fragrance industries.
Uniqueness
5-methyl-3-phenyl-1,2-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its ability to interact with biological targets, while the methyl group at the 5-position influences its reactivity and stability .
Eigenschaften
Molekularformel |
C10H9NS |
|---|---|
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
5-methyl-3-phenyl-1,2-thiazole |
InChI |
InChI=1S/C10H9NS/c1-8-7-10(11-12-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI-Schlüssel |
QHGIJBYILYALFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NS1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















